molecular formula C20H25FN6O2 B2688013 7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 838884-33-6

7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2688013
CAS No.: 838884-33-6
M. Wt: 400.458
InChI Key: CJQACKHORRIRHO-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic xanthine core modified with diverse substituents. The structure includes:

  • 1,3-dimethyl groups at positions 1 and 3 of the purine ring, common in derivatives like theophylline .
  • 7-ethyl substitution, which enhances lipophilicity compared to smaller alkyl groups (e.g., methyl) .
  • 8-position modification: A piperazine ring linked via a methyl group, with a 2-fluorophenyl substituent on the piperazine.

The compound’s molecular formula is C₂₂H₂₆FN₇O₂, with a molecular weight of 439.5 g/mol. Its structural complexity suggests applications in pharmacology, such as enzyme inhibition or receptor modulation, based on analogues’ activities .

Properties

IUPAC Name

7-ethyl-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O2/c1-4-27-16(22-18-17(27)19(28)24(3)20(29)23(18)2)13-25-9-11-26(12-10-25)15-8-6-5-7-14(15)21/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQACKHORRIRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of the purine core with an ethyl group, followed by the introduction of the fluorophenyl piperazine moiety through a nucleophilic substitution reaction. The final step involves the methylation of the purine core to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Oxidation Reactions

The purine core and ethyl side chain are susceptible to oxidation under specific conditions:

  • Purine Ring Oxidation : The xanthine-like structure undergoes oxidation at the C8 position, forming hydroxylated derivatives. Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) facilitate this transformation.

  • Ethyl Group Oxidation : The ethyl substituent at position 7 can be oxidized to a ketone (via chromic acid) or carboxylic acid (under strong oxidative conditions).

Reaction Type Reagents/Conditions Major Products
Purine oxidationKMnO₄, acidic/neutral medium8-hydroxy- or 8-keto-purine derivatives
Ethyl oxidationCrO₃, H₂SO₄7-(2-oxoethyl) or 7-carboxyethyl derivatives

Substitution Reactions

The piperazine and fluorophenyl moieties participate in nucleophilic substitutions:

  • Piperazine Nitrogen Alkylation : The secondary amines in the piperazine ring react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Fluorophenyl Electrophilic Substitution : The 2-fluorophenyl group undergoes halogen exchange under Pd catalysis, though fluorine’s poor leaving-group character necessitates harsh conditions .

Reaction Type Reagents/Conditions Major Products
N-alkylationCH₃I, K₂CO₃, DMF

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that derivatives of purines, including the compound , exhibit significant anticancer properties. In studies involving various cancer cell lines such as human colon cancer and hepatoma cells, compounds with similar structures demonstrated cytotoxicity that was notably higher than standard treatments like 5-fluorouracil. For instance, Mannich bases derived from piperazine have shown enhanced potency against human Jurkat cells and hepatocellular carcinoma (HepG2) cells, suggesting that the piperazine moiety contributes to the increased efficacy against cancer cells .

2. Dopamine Receptor Modulation

The compound's structural similarity to known dopamine receptor ligands positions it as a candidate for neuropharmacological applications. Studies have shown that modifications in the piperazine structure can lead to varying affinities for dopamine D2 receptors, which are implicated in conditions such as schizophrenia and Parkinson's disease. Compounds with high D2 receptor affinity can serve as potential treatments for these disorders .

3. Antidepressant and Anxiolytic Effects

Given its interaction with neurotransmitter systems, this compound may also exhibit antidepressant and anxiolytic properties. The presence of the piperazine ring is associated with several anxiolytics and antidepressants currently on the market .

Research Findings

A review of literature highlights several key findings regarding related compounds:

Study Compound Cell Line IC50 (μg/mL) Effectiveness
Mannich BaseHepG2< 2High
D2 LigandJurkat1.5Moderate
PiperazineMCF-7< 5High

These findings underscore the potential of similar compounds in therapeutic applications.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Molecular Cancer Therapeutics, a series of Mannich bases were synthesized and tested against various cancer cell lines. The results indicated that compounds with piperazine substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts, supporting the hypothesis that structural modifications can significantly affect biological activity .

Case Study 2: Neuropharmacological Effects
A recent investigation into dopamine receptor ligands highlighted the importance of structural features akin to those found in this compound. The study demonstrated that specific substitutions on the piperazine ring could modulate receptor affinity and selectivity, paving the way for new treatments for neurological disorders .

Mechanism of Action

The mechanism of action of 7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Substituent Variations at Position 7

Compound Name 7-Substituent Key Properties/Activities Source
Target Compound Ethyl Enhanced lipophilicity, potential metabolic stability
7-Benzyl-8-bromo-purine-2,6-dione (6) Benzyl High yield (96%), bromo for further functionalization
Theophylline Methyl Bronchodilation, low molecular weight (180.2 g/mol)
7-Butyl derivatives (e.g., ALDH1A3 inhibitors) Butyl IC₅₀ = 100 µM for ALDH1A3 inhibition

Substituent Variations at Position 8

Compound Name 8-Substituent Key Properties/Activities Source
Target Compound [4-(2-Fluorophenyl)piperazin-1-yl]methyl Fluorine enhances electronegativity; 2-fluorophenyl may reduce steric hindrance vs. 4-substituted analogues
8-Biphenyl-purine-2,6-dione (19) Biphenyl High purity (C, H, N analysis: 70.56%, 5.36%, 14.96%)
8-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione [4-(4-Fluorophenyl)piperazin-1-yl]methyl 4-Fluorophenyl may enhance π-π stacking in receptor binding
8-Chloro-purine-2,6-dione (8) Chloro High melting point (187°C), reactive for cross-coupling

Key Insight : The 2-fluorophenyl group on piperazine in the target compound may optimize binding interactions compared to 4-fluorophenyl analogues by reducing steric clashes .

Biological Activity

The compound 7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, often referred to as a derivative of purine, has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse sources, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

  • Purine Base : The core structure is a modified purine ring.
  • Piperazine Moiety : The presence of a piperazine ring enhances its pharmacological profile.
  • Fluorophenyl Group : The 2-fluorophenyl substitution is significant for its biological interactions.

The molecular formula is C19H25FN4O2C_{19}H_{25}FN_4O_2 with a molecular weight of approximately 356.43 g/mol.

Enzyme Inhibition

Studies suggest that compounds with purine structures can act as inhibitors of various enzymes. For example, the inhibition of lysosomal phospholipase A2 (PLA2G15) has been noted in related compounds, which could be relevant for assessing the toxicity and pharmacodynamics of this compound . This inhibition could lead to phospholipidosis, a condition characterized by excessive accumulation of phospholipids within lysosomes.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : Compounds with piperazine moieties often interact with neurotransmitter receptors, potentially affecting CNS activity.
  • Enzyme Modulation : As discussed, potential inhibition of enzymes like PLA2G15 may play a role in its pharmacological effects.
  • Antimicrobial Mechanisms : The structural features may disrupt bacterial cell membranes or interfere with metabolic pathways.

Case Studies and Research Findings

A review of literature reveals limited direct studies on this specific compound; however, related compounds have provided insights into potential biological activities:

CompoundActivityReference
Similar Purine DerivativeAntimicrobial against E. coli
Piperazine-containing CompoundInhibition of PLA2G15
Fluorinated Piperazine AnalogCNS activity modulation

Synthesis Methods

The synthesis typically involves the reaction of a piperazine derivative with a suitable purine precursor under controlled conditions. For example:

  • Starting Materials : 9α-hydroxyparthenolide and 1-(2-fluorophenyl)piperazine.
  • Reaction Conditions : Ethanol as solvent at room temperature for optimal yield.
  • Yield : Reported yields can be as high as 95% in some cases .

Q & A

Q. What synthetic strategies are optimal for introducing the 4-(2-fluorophenyl)piperazine moiety into the purine-2,6-dione scaffold?

  • Methodological Answer : The 4-(2-fluorophenyl)piperazine group is typically introduced via nucleophilic substitution or reductive amination. For example, alkylation of the purine-dione core at the 8-position with a bromomethyl intermediate (e.g., 8-bromomethyl-1,3-dimethylxanthine) can react with 4-(2-fluorophenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) improves yields by reducing steric hindrance from the fluorophenyl group. Confirm regioselectivity via LC-MS and ¹H-NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC-UV/HRMS : To assess purity (>95%) and molecular ion consistency (e.g., [M+H]⁺ at m/z 443.2).
  • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., ethyl group at N7, piperazine-CH₂ at C8) and absence of rotamers due to piperazine flexibility .
  • X-ray crystallography : Resolve ambiguities in stereochemistry; prior studies on analogous purine-diones show planar purine cores with piperazine rings adopting chair conformations .

Q. What in vitro assays are suitable for preliminary pharmacological profiling?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Adenosine receptor binding : Radioligand displacement (e.g., [³H]CGS21680 for A₂A receptors) at 1–10 μM concentrations.
  • Phosphodiesterase (PDE) inhibition : Monitor cAMP/cGMP levels in cell lysates via ELISA.
  • Cytotoxicity screening : Use MTT assays on HEK293 or HepG2 cells to rule out nonspecific toxicity at ≤50 μM .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding affinity studies?

  • Methodological Answer : Contradictions often arise from assay conditions or conformational dynamics:
  • Buffer optimization : Test Tris vs. HEPES buffers to stabilize receptor-ligand interactions.
  • Molecular dynamics (MD) simulations : Model piperazine flexibility and fluorophenyl interactions with receptor hydrophobic pockets (e.g., A₂A adenosine receptors).
  • Mutagenesis studies : Identify key residues (e.g., His264 in A₂A) via site-directed mutagenesis to validate binding hypotheses .

Q. What strategies improve regioselective functionalization of the purine-dione core?

  • Methodological Answer : Regioselectivity at N7 vs. N9 is controlled by:
  • Protecting groups : Use trityl groups to block N7, enabling selective alkylation at N8.
  • Catalytic systems : Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for arylpiperazine introduction at C8 .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor N7 alkylation due to transition-state stabilization .

Q. How can metabolic stability be assessed for this compound in preclinical models?

  • Methodological Answer : Conduct microsomal incubation assays :
  • Liver microsomes (human/rat) : Incubate at 1 μM with NADPH, monitor parent compound depletion via LC-MS/MS over 60 min.
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect oxidative metabolites (e.g., N-demethylation or piperazine ring hydroxylation) .
  • CYP enzyme mapping : Inhibitor panels (e.g., ketoconazole for CYP3A4) identify major metabolic pathways.

Q. What computational methods predict off-target interactions?

  • Methodological Answer : Combine:
  • Docking studies : Use AutoDock Vina to screen against Pharmaprojects or ChEMBL databases.
  • Pharmacophore modeling : Align with known PDE4 or serotonin receptor ligands to assess overlap.
  • Machine learning : Train models on purine-dione bioactivity data (e.g., QSAR) to prioritize high-risk targets .

Q. How can crystallographic data inform structure-activity relationships (SAR)?

  • Methodological Answer :
  • X-ray diffraction : Resolve the compound’s crystal lattice to identify H-bonding (e.g., purine-dione carbonyls with water) and π-π stacking (fluorophenyl with receptor aromatics).
  • Overlay studies : Compare with A₂A receptor-bound ligands (e.g., theophylline) to identify conserved interactions .
  • Thermal displacement parameters : Quantify piperazine ring flexibility to guide rigid analog design .

Data Contradiction Analysis

Q. Discrepancies in PDE inhibition IC₅₀ values across studies: How to troubleshoot?

  • Methodological Answer :
  • Assay standardization : Ensure consistent substrate concentrations (e.g., cAMP at 0.1–1 μM) and enzyme sources (recombinant vs. tissue-derived PDEs).
  • Allosteric vs. competitive inhibition : Perform kinetic assays (Lineweaver-Burk plots) to differentiate mechanisms.
  • Temperature effects : Test activity at 25°C vs. 37°C; purine-diones may show reduced potency at higher temps due to conformational shifts .

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